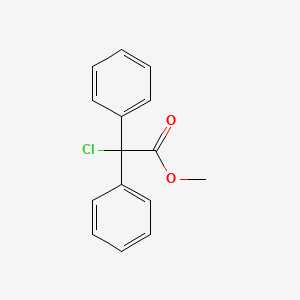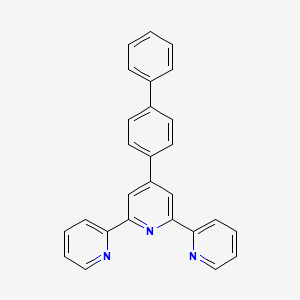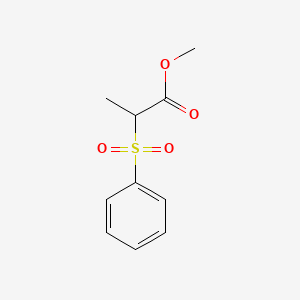
(2Z)-2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic Acid
概要
説明
(2Z)-2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic Acid is a heterocyclic compound containing both sulfur and nitrogen atoms. It is derived from the thiazole ring, which is known for its significant role in medicinal chemistry. This compound is of interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic Acid typically involves the condensation of a halogenated acetic acid derivative with thiourea, followed by hydrolysis . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction. The process can be summarized as follows:
Condensation: Halogenated acetic acid derivative reacts with thiourea.
Hydrolysis: The intermediate product is hydrolyzed to yield the final compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
(2Z)-2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities .
科学的研究の応用
(2Z)-2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic Acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: The compound is utilized in the development of new pharmaceuticals and agrochemicals
作用機序
The mechanism of action of (2Z)-2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate signaling pathways involved in cell proliferation and inflammation .
類似化合物との比較
Similar Compounds
2-Aminothiazole-4-carboxylate: Known for its antimicrobial and antifungal properties.
2-Methoxyiminoacetic acid derivatives: These compounds exhibit similar biological activities but differ in their chemical structure and reactivity.
Uniqueness
(2Z)-2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic Acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its acetoxyimino group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
特性
分子式 |
C7H7N3O4S |
|---|---|
分子量 |
229.22 g/mol |
IUPAC名 |
2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic acid |
InChI |
InChI=1S/C7H7N3O4S/c1-3(11)14-10-5(6(12)13)4-2-15-7(8)9-4/h2H,1H3,(H2,8,9)(H,12,13) |
InChIキー |
OBRMMFBYPFFKFA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)ON=C(C1=CSC(=N1)N)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-amino-4,5-difluoro-N-[2-(4-fluorophenyl)ethyl]Benzamide](/img/structure/B8751004.png)









